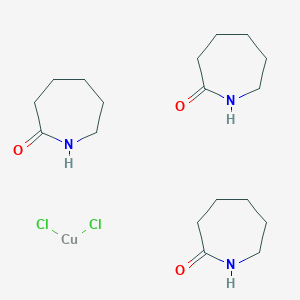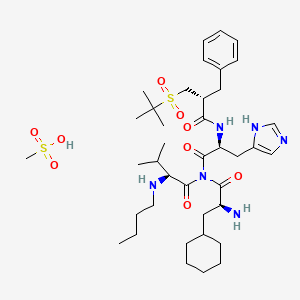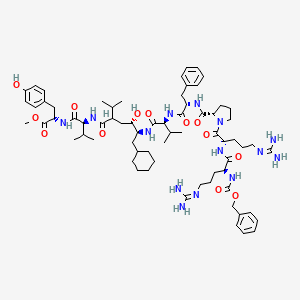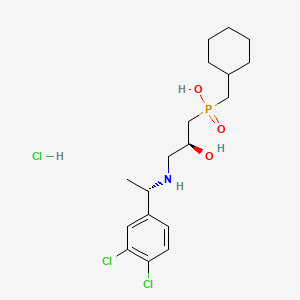
Cartap hydrochloride
Übersicht
Beschreibung
Cartap hydrochloride is a largely obsolete insecticide . It is highly soluble in water, has a low volatility, and tends not to persist in soil systems . It is known to be moderately toxic . The molecular formula of Cartap hydrochloride is C7H16ClN3O2S2 .
Synthesis Analysis
Cartap hydrochloride nanospheres were developed using chitosan (CS) in the presence of tripolyphosphate (TPP) as a crosslinker with the help of an ionic gelation method . The nanoformulations were characterized by field emission scanning electron microscope (FESEM), X-ray diffraction (XRD), and Fourier transform infrared (FTIR) spectra .Molecular Structure Analysis
The molecular structure of Cartap hydrochloride is represented by the formula C7H16ClN3O2S2 . The molecular weight is 273.8 g/mol . The InChIKey is MSHXTAQSSIEBQS-UHFFFAOYSA-N .Chemical Reactions Analysis
Cartap hydrochloride was hydrolyzed to dihydronereistoxin when automatically titrated with sodium hydroxide solution and subsequently oxidized to nereistoxin . The hydrolysis was a base-catalyzed pseudo-first-order reaction with a half-life of 10 minutes at pH 7 and 25 °C .Physical And Chemical Properties Analysis
Cartap hydrochloride is a colorless crystalline, slightly hygroscopic solid with a slight odor . It has a melting point of 179-181 °C (decomp.) . It is highly soluble in water, c. 200 g/l (25 °C), and very slightly soluble in methanol and ethanol .Wissenschaftliche Forschungsanwendungen
1. Formulation of Cartap Hydrochloride Crosslinked Chitosan Tripolyphosphate Nanospheres
- Summary of Application: In this study, nanospheres of the insecticide Cartap hydrochloride were developed using chitosan (CS) in the presence of tripolyphosphate (TPP) as a crosslinker . This was done to create a controlled release formulation (CRF) of the pesticide, which can deliver the insecticide to target organisms over a period of time .
- Methods of Application: The nanospheres were developed using an ionic gelation method . The size of the nanospheres was in the range of 117.01–185.27 nm for chitosan tripolyphosphate (CS-TPP) nanospheres, and 163.50–276.74 nm for cartap hydrochloride entrapped chitosan tripolyphosphate (C-CS-TPP) nanospheres .
- Results or Outcomes: The nanospheres showed an encapsulation efficiency of 86.1% and were stable for 30 days at ambient temperature . The in vitro release kinetics of the insecticide from the nanospheres followed a non-Fickian diffusion mechanism .
2. Degradation of Pesticide Cartap in Padan 95SP by Combined Advanced Oxidation and Electro-Fenton Process
- Summary of Application: This research focused on the efficient degradation of Cartap (95% in Padan 95SP) by hydroxyl radicals (•OH) generated in the electro-Fenton and the electrochemical oxidation processes .
- Methods of Application: The study used an electro-Fenton process combined with a boron-doped diamond-positive electrode in a one-compartment cell . The influence of added NaOCl in a pretreatment step, effects of H2O2 concentration, Fe2±ion addition, presence of further metals acting as co-catalysts, and solution pH on the efficiency of Cartap degradation were studied .
- Results or Outcomes: The efficiency reaches approximately 80% when measured as total carbon concentration decrease, even with increased concentrations of H2O2, Fe2+, or metal ions added as co-catalyst .
3. Compatibility of Insecticides with Rice Resistance to Planthoppers
- Summary of Application: This research examined the effects of combining seven insecticides with resistance to the brown planthopper, Nilaparvata lugens (Stål), a pest of rice in Asia . Cartap hydrochloride was one of the insecticides used in the study .
- Methods of Application: The study applied insecticides as one, two or three applications to resistant and susceptible rice in a screenhouse environment .
4. Field Efficacy of Newer Insecticide against Yellow Stem Borer
- Summary of Application: This study evaluated the field efficacy of different insecticidal treatments for the management of Yellow Stem Borer . Cartap hydrochloride was one of the insecticides used in the study .
- Methods of Application: The study applied different insecticidal treatments and evaluated their efficacy against Yellow Stem Borer .
- Results or Outcomes: The highest net return amount was obtained in Cartap hydrochloride + Fipronil 4% + 0.5%CG treatment .
5. Cartap Hydrochloride Poisoning: A Clinical Experience
- Summary of Application: This research hypothesized that the primary effect of Cartap hydrochloride is through inhibition of the [ (3)H]-ryanodine binding to the Ca (2+) release channel in the sarcoplasmic reticulum in a dose-dependent manner and promotion of extracellular Ca (2+) influx and induction of internal Ca (2+) release .
- Methods of Application: The study involved clinical observation and analysis of patients who had been poisoned by Cartap hydrochloride .
- Results or Outcomes: The study provided insights into the toxicological effects of Cartap hydrochloride and its mechanism of action .
6. Amelioration of Hepatotoxic and Neurotoxic Effect of Cartap by Aloe vera in Wistar Rats
- Summary of Application: This research focused on the toxic effects of Cartap on the levels of hepatotoxicity and neurotoxicity in mammalian systems . The study also assessed the ameliorating potential of Aloe vera .
- Methods of Application: The experimental animals were divided into 4 groups, each comprising six rats: Control; A. vera; Cartap; and A. vera + Cartap . The animals orally given cartap and A. vera were sacrificed after 24 h of the final treatment and histological and biochemical investigations were conducted in liver and brain of Wistar rats .
Safety And Hazards
Zukünftige Richtungen
There is ongoing research into the degradation of Cartap hydrochloride in water matrices using the fluidized-bed Fenton process . This process has shown efficient removal of Cartap from water matrices, providing a potential solution for the environmental hazard posed by effluents containing Cartap .
Eigenschaften
IUPAC Name |
S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHXTAQSSIEBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15263-53-3 (Parent) | |
| Record name | Cartap hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9058315 | |
| Record name | Cartap hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Slightly hygroscopic; [HSDB] White, odorless, crystalline solid; [MSDSonline] | |
| Record name | Cartap hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water at 25 °C, approx 200 g/l. Very slightly soluble in methanol and ethanol. Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Systemic insecticide with stomach and contact action. Causes paralysis by ganglionic blocking action on the CNS. Insects discontinue feeding upon contact, and die of starvation. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cartap hydrochloride | |
Color/Form |
Colorless crystalline, slightly hygroscopic solid | |
CAS RN |
15263-52-2, 22042-59-7 | |
| Record name | Cartap hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cartap hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cartap hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cartap hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 22042-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWO0R06728 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
179 °C to 181 °C (with decomposition) | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)
![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)



![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)
![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)
![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)
